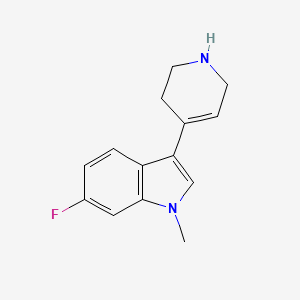
6-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C14H15FN2 and its molecular weight is 230.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic compound belonging to the indole family. This compound features a fluorine atom at the sixth position and a 1,2,3,6-tetrahydropyridine moiety at the third position. Its unique structure suggests significant potential for pharmacological applications, particularly in modulating serotonin receptors, which are critical in treating various neurological disorders.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅FN₂
- Molecular Weight : 230.28 g/mol
- CAS Number : 200714-10-9
Biological Activity
Research indicates that this compound exhibits notable biological activity primarily as a serotonin receptor modulator . Specifically, it has been studied for its interactions with serotonin receptors such as 5-HT6 and 5-HT2A . These interactions may influence neurotransmission and could potentially impact cognitive functions and mood regulation.
The compound's mechanism of action involves binding to serotonin receptors, leading to alterations in neurotransmitter release and subsequent effects on mood and cognition. Molecular docking studies have elucidated its binding affinities and potential pharmacodynamics.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Chlorine substitution instead of fluorine | Agonist at 5-HT6 receptor |
| 6-Fluoroindole | Base structure without tetrahydropyridine | General indole activity |
| 7-Fluoro-3-(piperidinyl)-indole | Piperidine instead of tetrahydropyridine | Potential CNS activity |
The unique combination of a fluorinated indole structure with a tetrahydropyridine moiety enhances the selectivity of this compound for serotonin receptors compared to others lacking these features.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
-
Study on Serotonin Modulation :
- A study demonstrated that this compound significantly increased serotonin levels in animal models. This effect was linked to its agonistic action on the 5-HT2A receptor.
- Reference: [Smolecule].
- Cognitive Enhancement :
- Potential Antidepressant Effects :
Properties
Molecular Formula |
C14H15FN2 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
6-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole |
InChI |
InChI=1S/C14H15FN2/c1-17-9-13(10-4-6-16-7-5-10)12-3-2-11(15)8-14(12)17/h2-4,8-9,16H,5-7H2,1H3 |
InChI Key |
HRQVPNCILIYXFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)C3=CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















